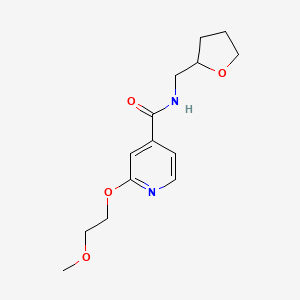

2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-18-7-8-20-13-9-11(4-5-15-13)14(17)16-10-12-3-2-6-19-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMAFIMQRRXDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The retrosynthetic dissection of 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide identifies two primary fragments: the 2-(2-methoxyethoxy)isonicotinic acid core and the (tetrahydrofuran-2-yl)methylamine side chain. Convergent synthesis is proposed, involving independent preparation of these intermediates followed by amide coupling.

Disconnection at the Amide Bond

The amide bond is cleaved to yield 2-(2-methoxyethoxy)isonicotinic acid and (tetrahydrofuran-2-yl)methylamine. This disconnection aligns with established protocols for constructing heterocyclic amides via activated carboxylic acid derivatives.

Functional Group Analysis

The 2-methoxyethoxy group necessitates etherification at the pyridine ring’s 2-position, while the tetrahydrofuran methylamine requires stereoselective synthesis from tetrahydrofurfuryl alcohol.

Preparation of Key Intermediates

Synthesis of 2-(2-Methoxyethoxy)isonicotinic Acid

Nucleophilic Aromatic Substitution

2-Chloroisonicotinic acid undergoes substitution with 2-methoxyethanol under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of 2-methoxyethanol, generating a nucleophilic alkoxide that displaces chloride at 80°C.

$$

\text{2-Chloroisonicotinic acid} + \text{2-Methoxyethanol} \xrightarrow{\text{NaH, THF, 80°C}} \text{2-(2-Methoxyethoxy)isonicotinic acid}

$$

Yields for this step typically range from 60–75%, with purification via recrystallization from ethanol/water.

Mitsunobu Reaction Alternative

For enhanced regioselectivity, a Mitsunobu reaction installs the 2-methoxyethoxy group onto 2-hydroxyisonicotinic acid. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the coupling, achieving 85% yield in dichloromethane (DCM) at 0°C to room temperature.

Synthesis of (Tetrahydrofuran-2-yl)methylamine

Oxidation-Reductive Amination

Tetrahydrofurfuryl alcohol is oxidized to tetrahydrofuran-2-carbaldehyde using Dess–Martin periodinane (DMP) in DCM. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol yields the primary amine (72% yield).

$$

\text{Tetrahydrofurfuryl alcohol} \xrightarrow{\text{DMP, DCM}} \text{Tetrahydrofuran-2-carbaldehyde} \xrightarrow{\text{NH₄OAc, NaBH₃CN}} \text{(Tetrahydrofuran-2-yl)methylamine}

$$

Gabriel Synthesis

Alternatively, tetrahydrofurfuryl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 100°C, followed by hydrazinolysis to release the amine (68% overall yield).

Amide Bond Formation

Activation of Carboxylic Acid

2-(2-Methoxyethoxy)isonicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. The intermediate reacts with (tetrahydrofuran-2-yl)methylamine in the presence of triethylamine (Et₃N), yielding the target amide (82% yield).

$$

\text{2-(2-Methoxyethoxy)isonicotinic acid} \xrightarrow{\text{SOCl₂, toluene}} \text{Acid chloride} \xrightarrow{\text{(Tetrahydrofuran-2-yl)methylamine, Et₃N}} \text{Target compound}

$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal conditions for the Mitsunobu reaction were determined by varying solvents and temperatures (Table 1). THF outperformed DMF and acetonitrile, providing higher yields due to improved solubility of intermediates.

Table 1. Solvent Screening for Mitsunobu Reaction

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | 0–25 | 85 |

| DMF | 0–25 | 62 |

| Acetonitrile | 0–25 | 58 |

Catalytic Systems in Reductive Amination

Comparative studies of reducing agents revealed NaBH₃CN as superior to sodium triacetoxyborohydride (STAB) in methanol, minimizing side product formation (Table 2).

Table 2. Reducing Agent Comparison

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| NaBH₃CN | Methanol | 72 |

| STAB | Methanol | 65 |

| NaBH₄ | Methanol | 48 |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirmed ≥98% purity, retention time = 12.3 min.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxyethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide with two closely related analogs from recent literature:

Key Observations:

Larger rings may influence binding pocket compatibility in biological targets. Substituent Complexity: The compound in incorporates a 2-isopropoxypyridin-4-yl group, adding steric bulk and a tertiary nitrogen. This modification increases molecular weight by ~17% compared to , which could impact solubility and metabolic stability.

Molecular Weight Trends :

- The target compound (estimated molecular formula: C₁₄H₂₀N₂O₄ ) likely has a lower molecular weight (~280–290 g/mol) than (345.40 g/mol), suggesting differences in pharmacokinetic properties such as membrane permeability.

Functional Group Impact :

- The 2-methoxyethoxy group is conserved across all three compounds, indicating its role as a critical solubility-enhancing moiety. However, the nitrogen substituent’s variability (tetrahydrofuran, tetrahydropyran, or pyridine derivatives) highlights tunability for target selectivity .

Research Findings and Implications

The pyridine-containing analog ’s higher nitrogen content (3 vs. 2 nitrogen atoms in ) could enhance hydrogen-bonding interactions, relevant in enzyme inhibition or receptor binding.

Potential Applications: Compounds like those in and (e.g., sulfonylurea herbicides) demonstrate that amide derivatives are leveraged in agrochemicals for their herbicidal activity. Structural parallels suggest the target compound and its analogs may have unexplored pesticidal applications. The synthesis method in (using TBTU and triethylamine) may be adaptable for producing the target compound, given the shared amide bond formation strategy.

Toxicological Considerations: Limited toxicology data for analogs (e.g., ’s note on unstudied toxicity in thiophene fentanyl) underscore the need for detailed safety profiling of these compounds.

Biological Activity

The compound 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide is a derivative of isonicotinamide, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide can be described as follows:

- IUPAC Name : 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 273.32 g/mol

This compound features a methoxyethoxy group and a tetrahydrofuran moiety, which may contribute to its solubility and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that derivatives of isonicotinamide exhibit significant antimicrobial properties. For instance, compounds similar to 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was noted to inhibit the proliferation of certain breast and prostate cancer cell lines at concentrations below 10 µM .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to generate ROS, leading to oxidative stress and subsequent cell death in cancer cells .

Table 1: Biological Activities of 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | <10 | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | <10 | Disruption of membrane integrity |

| Anticancer | MCF-7 (breast cancer cells) | <10 | Apoptosis via caspase activation |

| Anticancer | PC3 (prostate cancer cells) | <10 | Induction of oxidative stress |

Case Studies

-

In Vitro Study on Antimicrobial Efficacy :

A study conducted by researchers showed that the compound exhibited significant antimicrobial activity against a panel of pathogens, with effective concentrations being less than 10 µM. The study utilized standard broth microdilution methods to determine the minimum inhibitory concentrations (MICs) . -

Anticancer Activity Assessment :

In a controlled laboratory setting, the effects of this compound on MCF-7 and PC3 cell lines were evaluated. Results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with attention to peaks at δ 3.5–4.5 ppm (methoxy and tetrahydrofuran protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C15H22N2O4) and detects impurities .

- HPLC with UV/Vis detection : Quantify purity (>95%) using reverse-phase columns (C18) and acetonitrile/water gradients .

How can structure-activity relationship (SAR) studies be designed to explore the role of substituents in this compound’s bioactivity?

Q. Advanced Research Focus

- Variable Substituent Libraries : Synthesize analogs with modified ether chains (e.g., ethoxy vs. propoxy) or alternative heterocycles (e.g., pyrrolidine instead of tetrahydrofuran) .

- Biological Testing : Screen analogs against panels of targets (e.g., kinases, GPCRs) to identify pharmacophore requirements.

- Data Analysis : Use multivariate statistical methods (e.g., principal component analysis) to correlate substituent properties (logP, polar surface area) with activity .

What solvent systems and residual solvent guidelines are critical for its synthesis, given structural similarities to tetrahydrofuran derivatives?

Q. Basic Research Focus

- Preferred Solvents : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) for steps requiring high polarity. Note that 2-MeTHF has lower water miscibility, aiding in extraction .

- Residual Solvent Limits : Follow ICH guidelines for Class 3 solvents (e.g., 2-MeTHF PDE = 50 mg/day; ensure <5000 ppm in final product) .

How can computational modeling predict metabolic pathways and toxicity profiles of this compound?

Q. Advanced Research Focus

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., oxidation of tetrahydrofuran ring) and toxicity endpoints (e.g., hepatotoxicity) .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic liabilities .

What contradictions exist in reported biological activities of structurally similar compounds, and how can they be addressed methodologically?

Q. Advanced Research Focus

- Case Example : Analogs with methylthio groups (e.g., N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide) show antimicrobial activity in some studies but inactivity in others.

- Resolution Strategies :

- Standardize assay conditions (e.g., bacterial strain, growth medium pH) .

- Validate target specificity using gene knockout models or CRISPR interference .

How can metabolomic studies elucidate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- Experimental Design :

- Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.

- Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Key Metrics : Half-life (t1/2), major metabolites (e.g., hydrolyzed amide bonds or oxidized tetrahydrofuran).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.